Home > Products > Screening Compounds P110412 > Seclidemstat (mesylate)
Seclidemstat (mesylate) - 2044953-70-8

Seclidemstat (mesylate)

Catalog Number: EVT-8342387
CAS Number: 2044953-70-8
Molecular Formula: C21H27ClN4O7S2
Molecular Weight: 547.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Seclidemstat, also known as Seclidemstat mesylate or SP-2577 mesylate, is a potent inhibitor of lysine-specific demethylase 1, which is also referred to as LSD1. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with genetic rearrangements such as Ewing sarcoma and myelodysplastic syndromes. Seclidemstat is currently undergoing clinical trials to evaluate its efficacy and safety in treating these malignancies .

Source and Classification

Seclidemstat is classified as a non-covalent, reversible inhibitor of LSD1. It is synthesized from a series of chemical precursors and has been developed by Salarius Pharmaceuticals. The compound is notable for its ability to disrupt the transcriptional activity of oncogenic fusion proteins that are implicated in certain cancers . The chemical structure of Seclidemstat allows it to interact specifically with the active site of LSD1, inhibiting its demethylation activity on histone proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Seclidemstat involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical reactions including acylation and sulfonation to introduce functional groups necessary for biological activity.

  1. Starting Materials: The synthesis often begins with commercially available starting materials that are modified through a series of reactions.
  2. Key Reactions: These may include:
    • Acylation: Introducing acyl groups to enhance the binding affinity to LSD1.
    • Sulfonation: The introduction of a mesylate group, which improves solubility and pharmacokinetic properties.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

Seclidemstat's molecular formula is C₁₄H₁₅N₃O₄S, and it has a molecular weight of approximately 325.35 g/mol. The structure features several functional groups that contribute to its inhibitory activity:

  • Aromatic Rings: These provide hydrophobic interactions critical for binding.
  • Sulfonamide Group: Enhances solubility and bioavailability.
  • Amine Functionalities: Important for interaction with the active site of LSD1.

The three-dimensional conformation allows for optimal fit within the LSD1 enzyme's active site, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Seclidemstat primarily acts through non-covalent interactions with LSD1, inhibiting its enzymatic activity. Key reactions involved in its mechanism include:

  • Inhibition of Demethylation: By binding to the active site of LSD1, Seclidemstat prevents the removal of methyl groups from lysine residues on histones, thereby altering gene expression patterns associated with tumorigenesis.
  • Reversible Binding: The interaction is non-covalent and reversible, allowing for modulation of drug effects based on concentration .
Mechanism of Action

Process and Data

Seclidemstat exerts its pharmacological effects by inhibiting the demethylation activity of LSD1 on histone proteins. This inhibition results in:

  • Altered Gene Expression: By preventing the demethylation of lysine residues on histones, Seclidemstat leads to an increase in transcriptional activation of tumor suppressor genes while repressing oncogenes.
  • Impact on Cancer Cell Viability: Studies have shown that treatment with Seclidemstat reduces cell viability in various cancer cell lines associated with FET-rearranged tumors by inducing apoptosis .

The compound's effectiveness has been demonstrated in preclinical studies, showing significant potency against specific cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Seclidemstat exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating formulation for biological assays.
  • Stability: The compound remains stable under physiological conditions, which is crucial for therapeutic applications.
  • Melting Point: Specific melting point data can vary but generally falls within a range typical for similar compounds.

These properties contribute to its potential as a therapeutic agent in oncology .

Applications

Scientific Uses

Seclidemstat is primarily being investigated for its role in cancer therapy. Its applications include:

  • Clinical Trials: Currently undergoing trials for Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia.
  • Research Tool: Used in laboratory settings to study the role of histone demethylation in cancer progression and to explore potential combination therapies with other anticancer agents .

The ongoing research into Seclidemstat highlights its promise as a targeted therapy aimed at specific genetic alterations present in various tumors.

Introduction to Seclidemstat Mesylate: Epigenetic Targeting in Oncology

Discovery and Development of Seclidemstat as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Seclidemstat mesylate (SP-2577 mesylate) is a first-in-class, orally bioavailable small molecule inhibitor designed for the selective, reversible, and non-competitive inhibition of lysine-specific demethylase 1 (LSD1/KDM1A). Its discovery stemmed from rational drug design targeting the flavin adenine dinucleotide (FAD)-binding pocket of LSD1, a key epigenetic eraser enzyme. Developed by Salarius Pharmaceuticals, seclidemstat emerged from structure-activity relationship (SAR) optimization to enhance binding kinetics and cellular permeability while minimizing off-target effects on homologous monoamine oxidases (MAO-A/B) [1] [6].

Biochemically, seclidemstat exhibits high-affinity binding to LSD1 with an IC₅₀ of 13 nM and a Kᵢ of 31 nM in enzymatic assays. Its non-competitive inhibition mechanism distinguishes it from covalent LSD1 inhibitors by enabling temporal control over target engagement and reducing the risk of irreversible enzymatic damage. The mesylate salt formulation enhances solubility and oral bioavailability, supporting its clinical development pathway [1] [6]. Preclinical pharmacokinetic studies demonstrated favorable blood-brain barrier penetration, suggesting potential applicability for central nervous system malignancies [6].

Table 1: Biochemical and Pharmacological Profile of Seclidemstat Mesylate

PropertyValueSignificance
Target IC₅₀13 nMHigh potency against LSD1/KDM1A
Inhibition Constant (Kᵢ)31 nMStrong binding affinity
Selectivity vs. MAO-A/B>100-foldReduced risk of off-target neurological side effects
MechanismReversible, non-competitiveTunable epigenetic modulation; lower risk of irreversible damage
Oral BioavailabilityHighFacilitates outpatient dosing regimens

Key developmental milestones include the initiation of the Phase 1/2 trial (NCT03600649) in 2018 for relapsed/refractory Ewing sarcoma and the completion of a Phase 1 trial (NCT03895684) for advanced solid tumors in 2023. Seclidemstat’s clinical progression was accelerated by its designation as an orphan drug, reflecting its potential in underserved oncology indications [2] [3].

Rationale for Targeting LSD1 in Oncogenic Pathways

LSD1 (KDM1A) demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), exerting context-dependent control over gene expression. In oncology, LSD1 is aberrantly overexpressed in diverse cancers, where it drives oncogenesis through three primary mechanisms: (1) silencing tumor suppressor genes by removing activating H3K4 methylation marks, (2) enhancing oncogene expression via removal of repressive H3K9 methylation, and (3) facilitating cancer stem cell maintenance and epithelial-mesenchymal transition (EMT) [4] [8].

In Ewing sarcoma, LSD1 is a core component of the oncogenic fusion protein EWSR1-FLI1 transcriptional complex. Here, seclidemstat disrupts the scaffolding function of LSD1, independent of its demethylase activity, thereby inhibiting the transcriptional program driven by the fusion protein. This dual epigenetic/scaffolding inhibition uniquely positions seclidemstat to target Ewing sarcoma’s genetic vulnerability [2] [9]. In SWI/SNF-mutated ovarian cancers, LSD1 inhibition with seclidemstat reactivates endogenous retroviruses (ERVs), stimulating interferon-beta (IFNβ) pathways and promoting antitumor immunity. This immunomodulatory effect sensitizes tumors to checkpoint inhibitors by upregulating PD-L1 expression [1] [6].

Table 2: Therapeutic Mechanisms of Seclidemstat Across Cancer Types

Cancer TypeLSD1-Driven PathologySeclidemstat’s ActionPreclinical/Clinical Evidence
Ewing SarcomaEWSR1-FLI1 transcriptional complex stabilizationDisrupts LSD1 scaffolding function; reactivates tumor suppressorsPhase 2 trial: tumor regression in relapsed patients [2]
Ovarian Cancer (SWI/SNF mutant)Repressed ERV expressionInduces ERV expression → activates IFNβ pathway → enhances immunogenicityIn vitro: ↑ PD-L1 expression (3 μM) [1] [6]
BRAF-mutant Colorectal CancerLineage plasticity → neuroendocrine transdifferentiationBlocks STAT3/LSD1 interaction; maintains adenocarcinoma differentiationIn vivo: ↓ enteroendocrine cells in orthotopic models [5]
Oral Squamous Cell Carcinoma (OSCC)STAT3 hyperactivation; immunosuppressionSuppresses CDK7/STAT3 phosphorylation; ↑ CD8+ T-cell infiltrationMurine/feline models: tumor regression [10]

Additionally, seclidemstat counters targeted therapy resistance in BRAF-mutant colorectal cancer (CRC). Combined BRAF/EGFR inhibition enriches enteroendocrine cells (EECs), a neuroendocrine lineage associated with treatment resistance. Seclidemstat blocks LSD1-CoREST2-STAT3 interactions, preventing this lineage shift and enhancing the durability of BRAF/EGFR-targeted regimens [5].

Orphan Drug Designation and Regulatory Milestones

Seclidemstat mesylate has garnered significant regulatory recognition for its potential in rare cancers. The U.S. FDA granted Orphan Drug Designation (ODD) for Ewing sarcoma in 2019, Fast Track Designation (FTD) in 2020 for relapsed/refractory Ewing sarcoma, and Rare Pediatric Disease (RPD) designation [2] [9]. These designations reflect both the high unmet need in these malignancies and seclidemstat’s mechanistic promise.

The European Medicines Agency (EMA) added seclidemstat to its Priority Medicines (PRIME) scheme for Ewing sarcoma in 2021, acknowledging its potential clinical advantage over existing therapies. PRIME status provides enhanced regulatory support, including accelerated assessment and protocol assistance [7]. Collectively, these designations enable Salarius Pharmaceuticals to access incentives such as tax credits, waived FDA application fees, and seven years of market exclusivity post-approval in the U.S., and ten years in the EU [3] [7].

Table 3: Orphan Indications and Prevalence

IndicationPrevalence (EU)Key DesignationsClinical Trial Phase
Ewing Sarcoma<2/100,000FDA: ODD, FTD, RPD; EMA: PRIMEPhase 1/2 (NCT03600649)
Desmoplastic Small Round Cell Tumor<1/100,000FDA: ODDPhase 2 [3]
Myxoid Liposarcoma<1/100,000FDA: ODDPhase 2 [3]
Chronic Myelomonocytic Leukemia4–5/100,000FDA: ODDPhase 1/2 [3]

In 2024, the FDA removed a partial clinical hold on Salarius’ Phase 1/2 Ewing sarcoma trial after reviewing comprehensive safety data, enabling continued dose expansion. This decision underscores regulatory confidence in seclidemstat’s risk-benefit profile in advanced pediatric and adult populations [2]. The trial’s expansion arm aims to enroll 30 patients with first-relapse Ewing sarcoma, a population with a 5-year survival of <15% [2] [9].

Properties

CAS Number

2044953-70-8

Product Name

Seclidemstat (mesylate)

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid

Molecular Formula

C21H27ClN4O7S2

Molecular Weight

547.0 g/mol

InChI

InChI=1S/C20H23ClN4O4S.CH4O3S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25;1-5(2,3)4/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27);1H3,(H,2,3,4)/b22-14+;

InChI Key

JIPBQMGGMHCGBW-CWUUNJJBSA-N

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.